molecular formula C8H14N2S B3023327 N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine CAS No. 886505-88-0

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Cat. No.: B3023327
CAS No.: 886505-88-0
M. Wt: 170.28 g/mol
InChI Key: BFIRMUXOKKNHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a thiazole derivative characterized by a 4-methyl-substituted 1,3-thiazole ring and an isopropylamine group attached via a methylene bridge at position 2. Its molecular formula is C₈H₁₄N₂S, with a molecular weight of 170.28 g/mol . The compound is often utilized as a dihydrochloride salt (CAS: 1332529-33-5) to enhance solubility and stability in pharmaceutical research . The thiazole core and substituent arrangement make it structurally versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)9-4-8-10-7(3)5-11-8/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIRMUXOKKNHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine typically involves the reaction of 4-methyl-1,3-thiazole with propan-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Chemistry

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine serves as a crucial building block for synthesizing more complex thiazole derivatives. These derivatives may exhibit various biological activities, making them valuable in medicinal chemistry.

Biology

The compound is instrumental in studies related to:

  • Enzyme Inhibition : It forms stable complexes with enzymes, influencing their activity.
  • Protein Interactions : It is used to explore binding affinities with biological targets.

Medicine

This compound has potential therapeutic applications:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. Studies show a minimum inhibitory concentration (MIC) ranging from 0.06 to 1.88 mg/mL against various pathogens.
    PathogenMIC (mg/mL)
    Staphylococcus aureus0.5
    Escherichia coli0.75
    Candida albicans1.0
  • Anticancer Activity : Investigations into the structure–activity relationship (SAR) reveal that modifications on the thiazole ring significantly influence anticancer efficacy. For instance, compounds with a 4-methyl substitution show enhanced activity against Caco-2 colon cancer cells.

Industry

The compound is utilized in:

  • Agrochemicals : As a precursor for developing pesticides.
  • Dyes and Pigments : Its unique structure allows for applications in colorants.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that structural modifications can enhance antimicrobial properties. The research highlighted that N-[4-methylthiazolylmethyl]propan-2-amines exhibited superior inhibition against resistant bacterial strains compared to other thiazole derivatives.

Case Study 2: Anticancer Activity

In a systematic investigation of thiazole derivatives, it was found that N-[4-methylthiazolylmethyl]propan-2-amines displayed potent cytotoxicity against multiple cancer cell lines. The study emphasized the role of the thiazole ring in mediating interactions with DNA and cellular receptors, leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and physicochemical differences between the target compound and analogous thiazole/thiadiazole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine Thiazole 4-methyl, -CH₂-NH-C(CH₃)₂ C₈H₁₄N₂S 170.28 Dihydrochloride salt; research applications
4-(4-Methoxyphenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Thiazole 4-methoxyphenyl, bis-propargylamine C₁₆H₁₄N₂OS 282.08 Anti-inflammatory activity; GC-MS: m/z 282.08
4-(4-Nitrophenyl)thiazol-2-amine Thiazole 4-nitrophenyl C₉H₇N₃O₂S 221.24 Electron-withdrawing nitro group; precursor for sulfonamide derivatives
5-(4-Methylphenyl)-N-allyl-1,3,4-thiadiazol-2-amine Thiadiazole 4-methylphenyl, allylamine C₁₂H₁₃N₃S 231.31 Insecticidal/fungicidal activity; ZINC2331301
N,4-Dimethyl-1,3-thiazol-2-amine Thiazole 4-methyl, N-methyl C₅H₈N₂S 128.19 Simplified structure; research applications
Key Observations:
  • Substituent Effects: The 4-methyl group on the thiazole ring in the target compound enhances lipophilicity compared to phenyl or nitrophenyl substituents (e.g., in compounds from and ). Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, altering reactivity in substitution reactions.
  • Core Heterocycle :

    • Thiadiazole derivatives () exhibit distinct electronic properties due to additional nitrogen, influencing biological activity (e.g., insecticidal vs. anti-inflammatory).

Spectroscopic and Analytical Data

  • NMR Shifts :
    • The 4-methyl group on the thiazole ring in the target compound results in characteristic proton resonances at δ 2.35 (t, 2H) and δ 3.82 (s, 3H) in analogs ().
    • Isopropylamine protons appear as a triplet (δ 1.2–1.4 ppm) and multiplet (δ 3.5–4.0 ppm) in related compounds .
  • GC-MS : The target compound’s molecular ion peak at m/z 170.28 aligns with its molecular weight, distinguishing it from higher-mass analogs (e.g., m/z 282.08 in ) .

Commercial and Research Status

  • In contrast, simpler derivatives like N,4-dimethyl-1,3-thiazol-2-amine () remain available, underscoring the impact of structural complexity on commercial viability.

Biological Activity

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The compound's molecular formula is C7H14N2SC_7H_{14}N_2S . The presence of the methyl group at the 4-position of the thiazole ring enhances its biological activity by influencing its interaction with various biological targets .

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, demonstrate significant antimicrobial properties. Several studies have reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The compound has shown promising activity against both Gram-positive and Gram-negative bacteria . Its effectiveness suggests potential applications in developing new antibiotics.

2. Antifungal Activity

This compound also exhibits antifungal properties. In vitro studies have demonstrated its efficacy against drug-resistant strains of Candida species, with MIC values ranging from 16.69 to 78.23 µM . This positions the compound as a candidate for antifungal drug development.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, particularly focusing on colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cells. Notably, the compound displayed significant cytotoxic effects on Caco-2 cells, reducing cell viability by approximately 39.8% at a concentration of 100 µM . The structure-dependence of its anticancer activity highlights the importance of specific substituents on the thiazole ring for enhancing therapeutic efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Target Interactions:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes, potentially leading to cell lysis in pathogens.

Biochemical Pathways:
Thiazole derivatives are known to influence multiple biochemical pathways due to their diverse interactions with cellular components . Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation: A study assessed over 200 monomeric alkaloids for their antimicrobial properties and identified several thiazole derivatives with potent activity against both bacterial and fungal strains .
  • Anticancer Research: Investigations into various thiazole compounds have shown that modifications at specific positions can significantly enhance anticancer efficacy against different cell lines .

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

Pharmacological Studies: Continued studies are necessary to fully understand its pharmacokinetics and toxicity profiles.

Synthesis of Derivatives: Developing novel derivatives could lead to improved efficacy and selectivity for targeted therapies in treating infections and cancers.

Clinical Trials: Ultimately, advancing this compound into clinical trials will be crucial for assessing its therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-methyl-1,3-thiazol-2-amine derivatives and isopropyl halides or through reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) under mild acidic conditions . Reaction yields are influenced by solvent polarity (e.g., toluene or acetonitrile), temperature (reflux vs. room temperature), and the steric hindrance of substituents on the thiazole ring . For example, bulky groups may require longer reaction times or elevated temperatures to achieve optimal yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiazole ring protons appear as singlet(s) near δ 6.8–7.2 ppm, while the methylene group (CH₂) adjacent to the thiazole nitrogen resonates at δ 4.2–4.5 ppm. The isopropyl group shows a septet (CH) at δ 2.8–3.1 ppm and doublets (CH₃) at δ 1.0–1.3 ppm .
  • HRMS : The molecular ion peak [M+H]⁺ should match the calculated exact mass (e.g., ~183.12 g/mol for C₈H₁₄N₂S) with an error margin <5 ppm .
  • IR : A strong absorption band near 1550–1650 cm⁻¹ corresponds to C=N stretching in the thiazole ring .

Advanced Research Questions

Q. How can molecular docking and QSAR studies predict the biological activity of this compound?

  • Methodological Answer :

  • Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., herpes simplex virus glycoproteins). The thiazole ring and isopropylamine side chain may form hydrogen bonds with active-site residues .
  • QSAR : Build regression models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) to correlate structural features with antibacterial or antiviral activity. For example, increased lipophilicity (logP >2) may enhance membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies involving thiazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., acyclovir for antiviral studies) to minimize variability .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls. For IC₅₀ discrepancies, validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Meta-Analysis : Compare substituent effects across studies; electron-withdrawing groups on the thiazole ring often enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays .

Q. How does X-ray crystallography using SHELX software elucidate the structural features of this compound?

  • Methodological Answer :

  • Structure Solution : SHELXD identifies heavy-atom positions for phasing, while SHELXL refines the model against high-resolution data (<1.0 Å). The thiazole ring’s planarity and bond lengths (C-S ~1.74 Å, C-N ~1.29 Å) confirm aromaticity .
  • Validation : Check R-factor convergence (R₁ <0.05) and residual electron density maps for disorder modeling. For example, the isopropyl group may exhibit rotational disorder, requiring TLS refinement .

Q. What crystallographic and computational methods validate structure-activity relationships (SAR) for antitumor thiazole derivatives?

  • Methodological Answer :

  • Crystallography : Compare bond angles and dihedral angles of active vs. inactive analogs. For instance, a coplanar thiazole-benzo[d][1,3]dioxole system enhances π-π stacking with DNA topoisomerase II .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential maps. Regions of high electron density on the thiazole nitrogen correlate with hydrogen-bond donor activity in kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.